molecular formula C12H8BrN5S2 B5573266 4-{[(5-bromo-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(5-bromo-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B5573266
M. Wt: 366.3 g/mol
InChI Key: NFFANRPUQGNVSX-VIZOYTHASA-N
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Description

4-{[(5-bromo-2-thienyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H8BrN5S2 and its molecular weight is 366.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.94045 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Synthesis and Antimicrobial Evaluation : The synthesis of various 1,2,4-triazoles, including derivatives closely related to the compound of interest, has been explored for their antimicrobial activities. These compounds exhibit good to moderate activity against a range of microbial species. For instance, certain derivatives have shown significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Anticorrosion Properties

Corrosion Inhibition : Triazole derivatives, including those structurally similar to the specified compound, have been studied as corrosion inhibitors for various metals in acidic environments. For example, Schiff’s bases of pyridyl substituted triazoles have demonstrated excellent corrosion inhibition efficiency for mild steel in hydrochloric acid solutions, indicating their potential as effective anticorrosion agents (Ansari et al., 2014).

Antitubercular and Anticancer Activities

Pharmacological Studies : The pharmacological evaluations of 1,2,4-triazole derivatives have included their antimicrobial and antitubercular activities. Some compounds have shown promise in these areas, suggesting a potential for further investigation into their therapeutic applications (Dave et al., 2007).

Corrosion Inhibitor for Copper

Novel Corrosion Inhibitors : Specific triazole derivatives have been explored as novel corrosion inhibitors for copper in saline environments. These studies demonstrate high corrosion inhibition efficiency, supporting their application in protecting copper and its alloys against corrosion (Chauhan et al., 2019).

Antioxidant and Analgesic Activities

Biological Activities : The synthesis of Schiff bases from 4-amino-1,2,4-triazole derivatives has been reported, with evaluations of their in vivo analgesic and in vitro antioxidant activities. These studies reveal significant analgesic and antioxidant properties, indicating their potential for further development in therapeutic applications (Karrouchi et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide a warranty of any kind with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Properties

IUPAC Name

4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN5S2/c13-10-4-3-9(20-10)7-15-18-11(16-17-12(18)19)8-2-1-5-14-6-8/h1-7H,(H,17,19)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFANRPUQGNVSX-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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